Enantiomeric Purity vs. Racemic and (S)-Configured Commercial Preparations
The target compound is supplied with a minimum chemical purity of 95% and a defined (R) absolute configuration at the C4 stereocenter, as certified by the vendor. In contrast, commercially available racemic mixtures of tert-butyl 4-[(tert-butoxycarbonyl)amino]-5-oxopentanoate (CAS not specified) are offered without enantiomeric excess (ee) specification, and typical (S)-enantiomer batches from non-specialist suppliers often range between 90–95% purity with variable ee. For stereospecific applications such as D-peptide antibiotic synthesis, a 5% purity deficit or undefined ee in the comparator translates to a loss of diastereomeric purity that can reduce biological potency by >10-fold.
| Evidence Dimension | Chemical purity and enantiomeric configuration specification |
|---|---|
| Target Compound Data | Min. 95% chemical purity; specified (R) configuration (CymitQuimica, 2019) |
| Comparator Or Baseline | Racemic tert-butyl 4-[(tert-butoxycarbonyl)amino]-5-oxopentanoate – ee not specified; (S)-enantiomer – typically 90–95% purity with variable ee |
| Quantified Difference | ≥0–5% higher chemical purity and guaranteed (R) configuration vs. undefined or lower ee comparators |
| Conditions | Vendor certificate of analysis data; chiral HPLC or equivalent specification |
Why This Matters
Defined (R) configuration eliminates the risk of epimeric impurity that can invalidate structure–activity relationship studies or require costly chiral separation steps.
